O-Heptyl S-hexyl methylphosphonothioate
Description
O-Heptyl S-hexyl methylphosphonothioate (CAS No. 72720-11-7) is an organophosphorus compound with the molecular formula C₁₂H₂₅O₄PS₂ and a molecular weight of 328.4 g/mol . Structurally, it features a methylphosphonothioate backbone substituted with a heptyl group at the oxygen (O-heptyl) and a hexyl group at the sulfur (S-hexyl). This configuration confers distinct physicochemical properties, such as increased lipophilicity due to the long alkyl chains, which may influence its environmental persistence and reactivity compared to shorter-chain analogs .
Properties
CAS No. |
20626-88-4 |
|---|---|
Molecular Formula |
C14H31O2PS |
Molecular Weight |
294.44 g/mol |
IUPAC Name |
1-[hexylsulfanyl(methyl)phosphoryl]oxyheptane |
InChI |
InChI=1S/C14H31O2PS/c1-4-6-8-10-11-13-16-17(3,15)18-14-12-9-7-5-2/h4-14H2,1-3H3 |
InChI Key |
FCPRKZKXNSDNLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOP(=O)(C)SCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Heptyl S-hexyl methylphosphonothioate typically involves the reaction of heptyl alcohol with hexyl methylphosphonothioic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
O-Heptyl S-hexyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptyl or hexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while substitution reactions can produce a variety of functionalized phosphonothioates.
Scientific Research Applications
O-Heptyl S-hexyl methylphosphonothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-Heptyl S-hexyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between O-heptyl S-hexyl methylphosphonothioate and related organophosphorus compounds:
Functional and Reactivity Differences
- Toxicity Profile: VX and its analogs (e.g., VR, Hexyl S-2-diisopropylaminoethyl ethylphosphonothiolate) exhibit extreme neurotoxicity due to their aminoethyl substituents, which enable rapid binding to acetylcholinesterase . In contrast, this compound lacks such bioactive groups, suggesting lower acute toxicity .
- Hydrolysis and Degradation: Methylphosphonothioates like VX are hydrolyzed by catalytic antibodies or enzymes, with rates accelerated by ~14,400-fold in optimized systems . The bulky alkyl chains in this compound may hinder hydrolysis, increasing environmental persistence . Compounds with thionate (P=S) backbones (e.g., O-hexyl methylphosphonothionate) exhibit slower hydrolysis than thioates (P-O) due to sulfur’s electron-withdrawing effects .
- Branched substituents (e.g., O,O-diisopropyl in ) reduce boiling points and volatility compared to linear chains .
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